N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its intricate molecular structure, which combines functional groups such as cyclopropyl, trifluoromethyl, and pyrazole. This compound, belonging to the category of carboxamides, exhibits significant potential in various scientific domains due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step synthesis process:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)-1H-pyrazole and 4-iodo-1-methyl-1H-pyrazole.
Stepwise Reactions: : The process involves forming intermediates through a series of reactions, including coupling and substitution reactions. For instance, the propyl chain can be introduced through a nucleophilic substitution reaction.
Reaction Conditions: : Optimal reaction conditions involve precise control of temperature, pH, and reaction time. Catalysts such as palladium or copper compounds may be used to facilitate certain steps in the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. High-pressure reactors and automated control systems ensure reproducibility and efficiency. Key aspects include:
Scalability: : Industrial synthesis requires adjustments in reaction parameters to maintain yield and purity on a larger scale.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Under appropriate conditions, the compound can be oxidized, potentially altering the pyrazole rings.
Reduction: : Reduction reactions may target the carboxamide group or the iodine substituent.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like halides or amines. Reaction conditions, such as solvent choice, temperature, and reaction time, significantly impact the outcome.
Major Products
The primary products from these reactions include modified versions of the original compound, featuring changes in functional groups or oxidation states. Identifying and characterizing these products require advanced techniques like NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of other complex molecules. Its unique structure aids in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, the compound is explored for its potential as a biochemical probe or ligand. It interacts with specific proteins or enzymes, aiding in the study of biological pathways and molecular interactions.
Medicine
In medicine, researchers investigate its pharmacological properties, such as anti-inflammatory or anticancer activities. The compound's ability to modulate molecular targets makes it a candidate for drug development.
Industry
Industrially, it may find applications in materials science, including the development of novel polymers or coatings with specialized properties.
Mechanism of Action
The mechanism by which N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves:
Molecular Targets: : The compound can bind to specific proteins or enzymes, influencing their activity.
Pathways: : It affects biochemical pathways by modulating key steps, such as enzyme inhibition or activation.
Comparison with Similar Compounds
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-(Trifluoromethyl)-1H-pyrazole derivatives
Cyclopropyl-containing carboxamides
Iodo-pyrazole analogs: These compounds share structural elements but differ in their reactivity, pharmacological profiles, and industrial applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-iodo-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3IN5O/c1-23-13(10(19)8-21-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(22-24)15(16,17)18/h7-9H,2-6H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGQTEFJLMBCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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